(2S,3R)-2-Vinyltetrahydrofuran-3-amine
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Overview
Description
(2S,3R)-2-Vinyltetrahydrofuran-3-amine is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with a vinyl group and an amine group attached at specific stereocenters, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Vinyltetrahydrofuran-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in asymmetric synthesis. For example, the enantioselective reduction of a precursor compound using a chiral catalyst can yield the desired stereoisomer with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as enzymes, can also be explored for environmentally friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Vinyltetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the vinyl group to an alkane.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of amine derivatives .
Scientific Research Applications
(2S,3R)-2-Vinyltetrahydrofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Vinyltetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry used in the study of excitatory amino acid transporters.
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid used in the synthesis of peptides.
Uniqueness
(2S,3R)-2-Vinyltetrahydrofuran-3-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its vinyl group and tetrahydrofuran ring make it a versatile intermediate in organic synthesis, and its amine group allows for various modifications and interactions in biological systems .
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
(2S,3R)-2-ethenyloxolan-3-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2/t5-,6+/m1/s1 |
InChI Key |
MNJYWTHQNUBTIC-RITPCOANSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](CCO1)N |
Canonical SMILES |
C=CC1C(CCO1)N |
Origin of Product |
United States |
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